

Synthesis of Alaptide from L-Alanine and Cycloleucine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Alaptide, chemically known as (S)-8-methyl-6,9-diazaspiro[4.5]decan-7,10-dione, is a synthetic spirocyclic dipeptide with significant potential in regenerative medicine and drug delivery. Composed of L-alanine and the non-proteinogenic amino acid cycloleucine (1-aminocyclopentanecarboxylic acid), its unique rigid structure confers high stability against enzymatic degradation.[1] This technical guide provides a comprehensive overview of the synthesis of Alaptide, focusing on the prevalent solution-phase methodology. It includes a summary of its physicochemical properties, detailed representative experimental protocols for its multi-step synthesis, and a discussion of its biological activities.

Introduction

First synthesized in the 1980s by Evžen Kasafírek, **Alaptide** has garnered interest for its remarkable biological properties.[2] It has been shown to stimulate tissue regeneration, particularly in skin, making it a valuable agent for wound and burn healing.[2] Furthermore, **Alaptide** acts as a permeation modifier, capable of influencing the transport of other molecules through the stratum corneum.[2] Originally explored for its nootropic effects, its applications have since expanded into dermatology and regenerative medicine.[2]

The molecule's structure, a spiro-diketopiperazine, is formed through an intramolecular amide bond between L-alanine and cycloleucine. This guide details the chemical pathway to construct



this unique architecture, from starting amino acids to the final purified product.

Physicochemical and Quantitative Data

Alaptide is a white crystalline solid with limited solubility in common solvents. Its key properties and reported synthesis yields are summarized below.

Table 1: Physicochemical Properties of Alaptide

Property	Value	Reference(s)
IUPAC Name	(8S)-8-methyl-6,9- diazaspiro[4.5]decane-7,10- dione	
Molecular Formula	C ₉ H ₁₄ N ₂ O ₂	
Molecular Weight	182.22 g/mol	
CAS Number	90058-29-0	_
Appearance	White crystalline compound	_
Solubility in Water	0.1104 g / 100 mL	_
Solubility in Ethanol	0.1011 g / 100 mL	_
Solubility in Hexane	0.0024 g / 100 mL	_

Table 2: Reported Overall Yields for Alaptide Synthesis

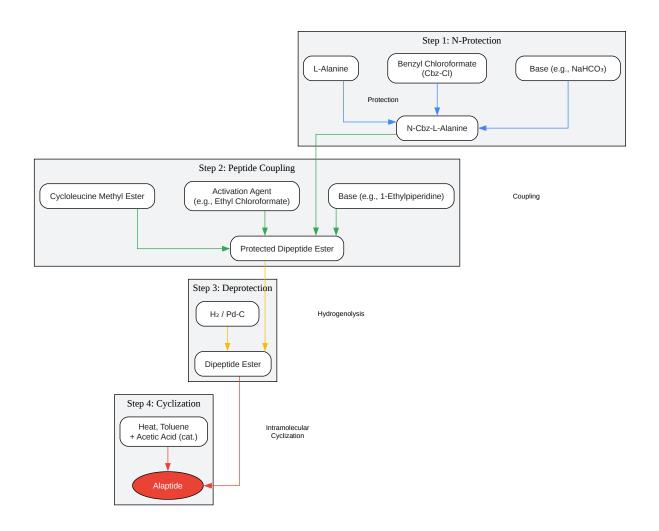


Synthetic Approach	Overall Yield	Key Features	Reference(s)
Original Method (1980s)	~40%	N-Boc protection, acid-mediated cyclization (harsh conditions)	
Optimized Method (Post-2000)	76%	Microwave-assisted coupling, improved chiral resolution	_

Chemical Synthesis of Alaptide

The most commonly described pathway for **Alaptide** synthesis is a multi-step solution-phase process. The general workflow involves the protection of the amino group of L-alanine, coupling with a cycloleucine ester, deprotection of the resulting dipeptide, and a final intramolecular cyclization to form the spirocyclic structure.





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Caption: General workflow for the solution-phase synthesis of **Alaptide**.



Representative Experimental Protocols

The following protocols are representative of the synthesis of **Alaptide** based on established peptide chemistry principles and reported reagents. They are intended for research and development purposes by qualified professionals.

Protocol 1: Synthesis of N-Benzyloxycarbonyl-L-Alanine (Cbz-L-Ala)

- Reaction Setup: Dissolve L-alanine (1.0 eq) in a 2 M sodium hydroxide solution (2.0 eq) and cool the mixture to 0-5 °C in an ice bath.
- Protection: While stirring vigorously, slowly and simultaneously add benzyl chloroformate (1.1 eq) and a 2 M sodium hydroxide solution (1.1 eq) from separate dropping funnels.
 Maintain the temperature below 5 °C and the pH between 9 and 10.
- Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC until the starting L-alanine is consumed.
- Workup: Wash the reaction mixture twice with diethyl ether to remove unreacted benzyl chloroformate. Acidify the aqueous layer to pH 2 with cold 1 M HCl. The product, Cbz-L-Ala, will precipitate as a white solid or oil.
- Purification: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be recrystallized from a suitable solvent system like ethyl acetate/hexane to yield pure Cbz-L-Ala as a white solid.

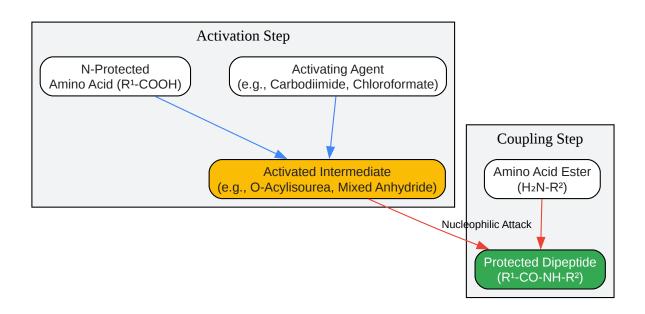
Protocol 2: Synthesis of Methyl 1-(N-Cbz-L-alanyl)aminocyclopentane-1-carboxylate

- Activation: Dissolve Cbz-L-Ala (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) and cool to -15 °C under a nitrogen atmosphere. Add 1-ethylpiperidine or N-methylmorpholine (1.0 eq) followed by the dropwise addition of ethyl chloroformate (1.0 eq). Stir the mixture at -15 °C for 15-20 minutes to form the mixed anhydride.
- Coupling: In a separate flask, dissolve methyl 1-aminocyclopentane-1-carboxylate hydrochloride (1.0 eq) in anhydrous DCM and add 1-ethylpiperidine (1.1 eq). Cool this



solution to 0 °C. Add the pre-activated mixed anhydride solution from step 1 to the cycloleucine ester solution.

- Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).
- Workup: Filter the mixture to remove any precipitated salts. Wash the filtrate sequentially
 with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over
 anhydrous sodium sulfate.
- Purification: Remove the solvent under reduced pressure. The resulting crude dipeptide ester can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.



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